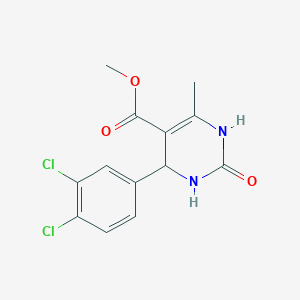

Methyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative characterized by a 3,4-dichlorophenyl substituent at the C-4 position of the tetrahydropyrimidine ring. The 3,4-dichlorophenyl group likely enhances lipophilicity and electronic effects, influencing binding interactions in enzymatic targets .

Properties

IUPAC Name |

methyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O3/c1-6-10(12(18)20-2)11(17-13(19)16-6)7-3-4-8(14)9(15)5-7/h3-5,11H,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKGXQUDZOQJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 205999-88-8) is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : C13H12Cl2N2O3

- Molecular Weight : 315.16 g/mol

- LogP : 2.79850

- PSA : 67.43 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dichlorophenyl group enhances its lipophilicity and may influence its interaction with cell membranes and protein targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of tetrahydropyrimidines showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

- Case Study : In vitro studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Specific tetrahydropyrimidines have been noted for their ability to inhibit tumor growth in various cancer models.

Enzyme Inhibition

This compound has been explored for its role as an enzyme inhibitor:

- Research Insights : It has been reported that similar compounds can inhibit key enzymes involved in metabolic processes such as fatty acid synthase (FASN), which is crucial in cancer metabolism . This inhibition leads to reduced lipid biosynthesis in cancer cells.

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit notable antimicrobial properties.

- Mechanism of Action : These compounds interfere with bacterial cell wall synthesis and disrupt metabolic pathways.

- Case Studies : In vitro studies have shown effectiveness against a variety of bacterial strains including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

The compound has also been evaluated for its antiviral properties.

- Research Findings : Studies suggest it may inhibit viral replication by targeting viral enzymes or host cell receptors.

- Specific Viruses : Preliminary results indicate activity against influenza virus strains.

Anticancer Activity

This compound shows promise in cancer treatment.

- Mechanism : It induces apoptosis in cancer cells through modulation of cell cycle progression and activation of caspases.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

Synthesis and Structural Analysis

The synthesis of this compound typically involves the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions.

Crystal Structure

The crystal structure analysis reveals a complex arrangement that contributes to the compound's biological activity.

Characterization Techniques

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.

- Mass Spectrometry : Provides molecular weight information.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of DHPMs with variations in aryl substituents at C-4 and ester groups at C-3. Key structural analogs include:

Key Observations :

- Ester Groups : Methyl esters generally reduce steric hindrance compared to bulkier ethyl or butyl esters, possibly improving membrane permeability .

Thymidine Phosphorylase (TP) Inhibition

TP inhibition is critical in anticancer drug development. Selected analogs and their activities:

Key Findings :

- The 2,6-dichlorophenyl analog exhibits notable TP inhibition (IC₅₀ = -15.4 µM), suggesting that dichloro substitution enhances activity compared to nitro or methoxy groups .

- For example, the 3-nitrophenyl derivative shows moderate cytotoxicity (57% inhibition) despite weaker TP inhibition .

Physicochemical Properties

Key Trends :

- Melting Points: Chlorophenyl derivatives (e.g., 249–251°C for 4-chlorophenyl) exhibit higher melting points than cyanophenyl analogs, likely due to stronger intermolecular halogen bonding .

- Solubility: Methyl esters (e.g., cyanophenyl analog) show better solubility in non-polar solvents compared to ethyl esters .

Computational and Spectroscopic Insights

- Frontier Molecular Orbitals : Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-DHPM exhibits a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The 3,4-dichlorophenyl group in the target compound may further reduce this gap due to electron-withdrawing effects .

- UV-Vis Spectroscopy : Dimethoxyphenyl analogs absorb at 310 nm, while dichlorophenyl derivatives are predicted to absorb at lower wavelengths (280–300 nm) due to reduced conjugation .

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate be optimized for improved yield and purity?

- Methodological Answer : The compound can be synthesized via the Biginelli reaction, a one-pot condensation of substituted aldehydes (e.g., 3,4-dichlorobenzaldehyde), methyl acetoacetate, and urea/thiourea derivatives. Key parameters to optimize include:

- Catalyst selection : Use Lewis acids like HCl or BF₃·OEt₂ to enhance reaction kinetics .

- Solvent system : Polar aprotic solvents (e.g., ethanol or acetic acid) improve solubility of intermediates .

- Temperature control : Maintain 80–100°C for 6–12 hours to ensure complete cyclization .

- Workup : Recrystallization from ethanol or ethyl acetate enhances purity (>95%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positions (e.g., δ 2.27 ppm for CH₃, δ 5.39 ppm for the tetrahydropyrimidine CH group) .

- Single-crystal XRD : Resolves molecular geometry, confirming chair conformation of the tetrahydropyrimidine ring and dihedral angles between substituents (e.g., 3,4-dichlorophenyl group at ~45° relative to the pyrimidine plane) .

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ peak at m/z 357) .

Q. How should researchers handle discrepancies in reported biological activity data for structurally similar dihydropyrimidines?

- Methodological Answer :

- Standardize assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Control variables : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on antibacterial activity .

- Validate mechanisms : Probe whether activity stems from membrane disruption (via fluorescence assays) or enzyme inhibition (e.g., dihydrofolate reductase binding) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the Biginelli synthesis of substituted dihydropyrimidines?

- Methodological Answer :

- Substituent steric effects : Bulky groups (e.g., 3,4-dichlorophenyl) favor equatorial positioning, reducing side reactions .

- Catalyst modulation : Use chiral catalysts (e.g., L-proline) to induce enantioselectivity in asymmetric syntheses .

- Kinetic vs. thermodynamic control : Lower temperatures (60°C) favor kinetic products, while prolonged heating (100°C) drives thermodynamic stabilization .

Q. How can computational modeling predict the compound’s binding affinity for biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with bacterial targets (e.g., Staphylococcus aureus gyrase B). Optimize force fields for halogen bonding (Cl···O/N interactions) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental MIC values to design derivatives with enhanced activity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) .

Q. What experimental approaches resolve contradictions in crystallographic data for dihydropyrimidine derivatives?

- Methodological Answer :

- High-resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

- Twinned crystal analysis : Apply SHELXL refinement for cases of pseudo-merohedral twinning .

- Comparative studies : Overlay structures with analogs (e.g., ethyl vs. methyl esters) to identify conformationally flexible regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.